molecular formula C8H18N2 B13344171 (S)-2-Butylpiperazine

(S)-2-Butylpiperazine

Cat. No.: B13344171
M. Wt: 142.24 g/mol
InChI Key: CTEGAXWZJISNOR-QMMMGPOBSA-N
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Description

(S)-2-Butylpiperazine is a chiral piperazine derivative with a butyl group attached to the second carbon of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Butylpiperazine typically involves the reaction of piperazine with butyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperazine reacts with 1-bromobutane in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as distillation or recrystallization are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Butylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogen atoms replacing the butyl group.

    Substitution: Various substituted piperazine derivatives depending on the alkyl halide used.

Scientific Research Applications

(S)-2-Butylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Butylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The butyl group and the piperazine ring contribute to its binding affinity and specificity. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Butylpiperazine: The enantiomer of (S)-2-Butylpiperazine with similar chemical properties but different biological activities.

    N-Butylpiperazine: A non-chiral analog with a butyl group attached to the nitrogen atom of the piperazine ring.

    2-Methylpiperazine: A similar compound with a methyl group instead of a butyl group.

Uniqueness

This compound is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer or other analogs. Its specific configuration allows for selective interactions with molecular targets, making it valuable in research and potential therapeutic applications.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(2S)-2-butylpiperazine

InChI

InChI=1S/C8H18N2/c1-2-3-4-8-7-9-5-6-10-8/h8-10H,2-7H2,1H3/t8-/m0/s1

InChI Key

CTEGAXWZJISNOR-QMMMGPOBSA-N

Isomeric SMILES

CCCC[C@H]1CNCCN1

Canonical SMILES

CCCCC1CNCCN1

Origin of Product

United States

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